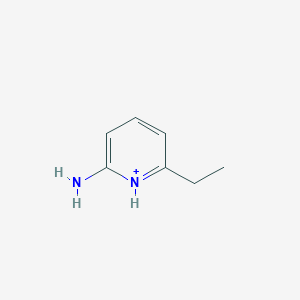
6-Ethylpyridin-1-ium-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylpyridin-1-ium-2-amine is a pyridinium derivative, characterized by the presence of an ethyl group at the 6th position and an amine group at the 2nd position of the pyridinium ring. Pyridinium compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyridin-1-ium-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyridine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetonitrile.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethylpyridin-1-ium-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
6-Ethylpyridin-1-ium-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 6-Ethylpyridin-1-ium-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar compounds with various substituents on the pyridinium ring.
2-Aminopyridine Derivatives: Compounds with different alkyl or aryl groups at the 2-amino position.
Uniqueness
6-Ethylpyridin-1-ium-2-amine is unique due to the presence of both an ethyl group and an amine group on the pyridinium ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N2+ |
|---|---|
Molecular Weight |
123.18 g/mol |
IUPAC Name |
6-ethylpyridin-1-ium-2-amine |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9)/p+1 |
InChI Key |
JXKAUUVMXZIJNZ-UHFFFAOYSA-O |
Canonical SMILES |
CCC1=[NH+]C(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



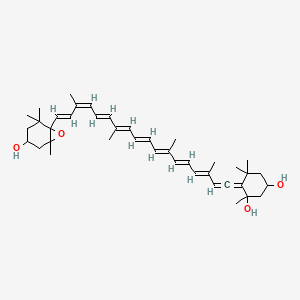

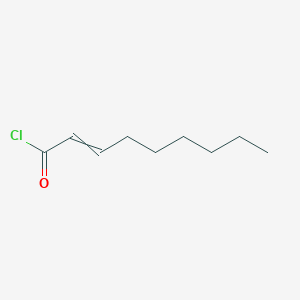
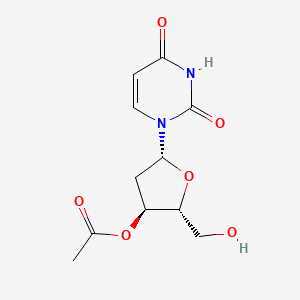


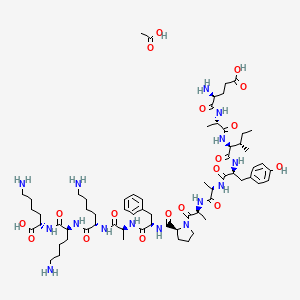
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
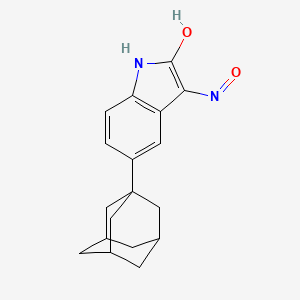
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)

